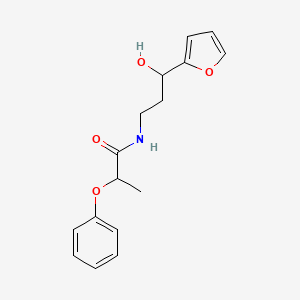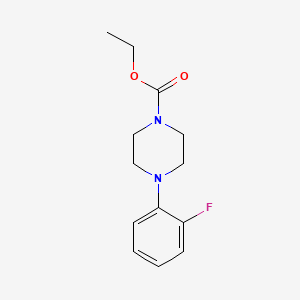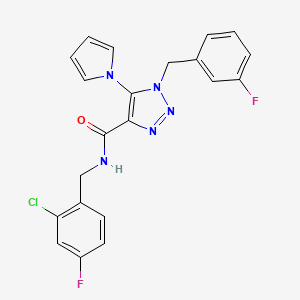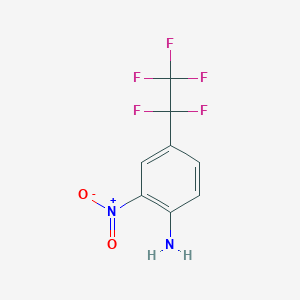![molecular formula C13H14ClNO3 B2874420 Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate CAS No. 92026-46-5](/img/structure/B2874420.png)
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate
- Cliquez sur DEMANDE RAPIDE pour recevoir un devis de notre équipe d'experts.
- Avec des produits de qualité à un prix COMPÉTITIF, vous pouvez vous concentrer davantage sur votre recherche.
Vue d'ensemble
Description
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is a chemical compound used in scientific research. It has a complex molecular structure, which makes it suitable for various applications in the field. The compound has a molecular weight of 267.71 .
Molecular Structure Analysis
The molecular formula of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is C13H14ClNO3 . It contains a total of 32 bonds, including 18 non-H bonds, 9 multiple bonds, 5 rotatable bonds, 3 double bonds, 6 aromatic bonds, 1 six-membered ring, and 1 ester .Chemical Reactions Analysis
While specific chemical reactions involving Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate are not detailed in the available resources, it’s known that cyanoacetohydrazides can react with various nucleophiles and electrophiles to synthesize a variety of polyfunctional heterocyclic compounds .Physical And Chemical Properties Analysis
Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate is a powder at room temperature .Applications De Recherche Scientifique
Molecular Interactions and Crystal Packing
Research by Zhang et al. (2011) elucidates the molecular interactions in crystal packing of related compounds, highlighting the significance of non-hydrogen bonding interactions, such as N⋯π and O⋯π, in the structural organization. This study provides foundational knowledge for understanding the physical and chemical properties of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate derivatives, essential for further applications in materials science and crystal engineering (Zhang, Wu, & Zhang, 2011).
Synthesis of Chiral Intermediates
Ye et al. (2011) discuss the biosynthesis of optically pure ethyl (S)-4-chloro-3-hydroxybutanoate ester, a precursor of enantiopure intermediates used in chiral drug production, including statins. This study showcases the potential of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate derivatives in biocatalysis, offering a low-cost, high-yield, and enantioselective method for producing key pharmaceutical intermediates (Ye, Ouyang, & Ying, 2011).
Enantioselective Hydrogenation
Meng, Zhu, and Zhang (2008) explore the enantioselective hydrogenation of ethyl 2-oxo-4-arylbut-3-enoate, leading to ethyl 2-hydroxy-4-arylbutyrate with high enantiomeric excess. This process highlights the compound's utility in synthesizing high-purity chiral alcohols, which are valuable in the pharmaceutical industry for creating enantiomerically pure drugs (Meng, Zhu, & Zhang, 2008).
Antimicrobial Activities
Mohamed et al. (2008) investigate the antimicrobial activities of some synthesized derivatives from 3-aryl-1-(2-naphthyl)prop-2-en-1-ones, demonstrating the potential of Ethyl 3-[4-(2-chloroacetamido)phenyl]prop-2-enoate derivatives in developing new antimicrobial agents. This research underscores the compound's relevance in medicinal chemistry for the creation of novel therapeutic agents with antimicrobial properties (Mohamed, Youssef, Amr, & Kotb, 2008).
Safety and Hazards
The compound is labeled with the GHS07 pictogram, indicating that it can cause skin irritation (H315), eye irritation (H319), and may cause respiratory irritation (H335) . Precautionary measures include avoiding breathing dust/fume/gas/mist/vapors/spray (P261), washing thoroughly after handling (P264), using only outdoors or in a well-ventilated area (P271), wearing protective gloves/protective clothing/eye protection/face protection (P280), and more .
Propriétés
IUPAC Name |
ethyl (E)-3-[4-[(2-chloroacetyl)amino]phenyl]prop-2-enoate |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H14ClNO3/c1-2-18-13(17)8-5-10-3-6-11(7-4-10)15-12(16)9-14/h3-8H,2,9H2,1H3,(H,15,16)/b8-5+ |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
QRUXABHXBZSKQI-VMPITWQZSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCOC(=O)C=CC1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
CCOC(=O)/C=C/C1=CC=C(C=C1)NC(=O)CCl |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H14ClNO3 |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
267.71 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Avertissement et informations sur les produits de recherche in vitro
Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.


![N-(propan-2-yl)-2-[(1,2,3,4-tetrahydroquinolin-6-yl)formamido]acetamide hydrochloride](/img/structure/B2874339.png)
![N-(2-methoxy-2-(o-tolyl)ethyl)benzo[c][1,2,5]thiadiazole-5-carboxamide](/img/structure/B2874340.png)

![N-{[3-(trifluoromethyl)phenyl]methyl}acetamide](/img/structure/B2874345.png)

![2-phenyl-N-(2-(5,6,7,8-tetrahydroimidazo[1,2-a]pyridin-2-yl)phenyl)butanamide](/img/structure/B2874348.png)
![2-{[4-amino-5-(3,4-dimethoxyphenyl)-4H-1,2,4-triazol-3-yl]sulfanyl}-N-(2-methylphenyl)acetamide](/img/structure/B2874350.png)

![5-{[(4-fluorophenyl)methyl]amino}-2,3-dihydro-1H-1,3-benzodiazol-2-one](/img/structure/B2874352.png)
![2-(3-(4-(4-methoxyphenyl)piperazin-1-yl)-3-oxopropyl)-6,7,8,9-tetrahydro-3H-cyclohepta[4,5]thieno[2,3-d]pyrimidin-4(5H)-one](/img/structure/B2874353.png)

![N-(3-chlorophenyl)-2-(3-cyclohexyl-2,4-dioxo-2,3,4,5,6,7-hexahydro-1H-cyclopenta[d]pyrimidin-1-yl)acetamide](/img/structure/B2874356.png)
